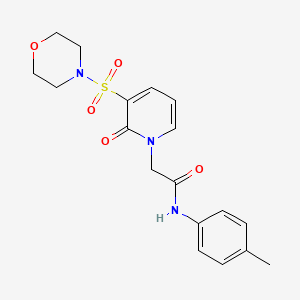
3-Ethyl-1-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(3-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with an ethyl group and the other nitrogen atom is substituted with a 3-nitrophenyl group
作用机制
Target of Action
It is known that urea derivatives can have a wide spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Urea derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Urea derivatives can influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-nitrophenyl)urea can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with ethyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
3-Nitroaniline+Ethyl isocyanate→this compound
Another method involves the nucleophilic addition of ethylamine to 3-nitrophenyl isocyanate. This reaction can be carried out in water without the need for an organic co-solvent, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent is preferred for its sustainability and reduced environmental impact .
化学反应分析
Types of Reactions
3-Ethyl-1-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-Ethyl-1-(3-aminophenyl)urea.
Substitution: Various N-substituted ureas.
Hydrolysis: 3-Nitroaniline and ethylamine.
科学研究应用
3-Ethyl-1-(3-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 1-Ethyl-3-(4-nitrophenyl)urea
- 1-Ethyl-3-(2-methyl-4-nitrophenyl)urea
- 1-Methyl-3-(3-nitrophenyl)urea
- 1-Isopropyl-3-(3-nitrophenyl)urea
Uniqueness
3-Ethyl-1-(3-nitrophenyl)urea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position of the phenyl ring and the ethyl group on the urea nitrogen atom confer distinct properties compared to other similar compounds .
属性
IUPAC Name |
1-ethyl-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-4-3-5-8(6-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBAPDHPDMSFRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
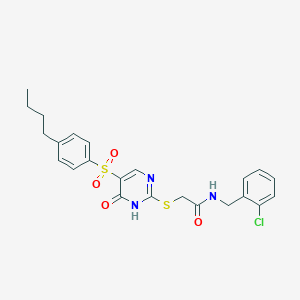
![2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2368631.png)
![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2368635.png)
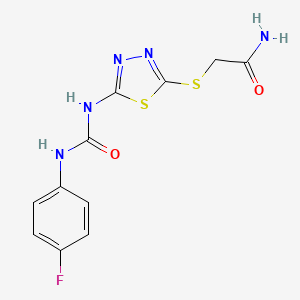
![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)
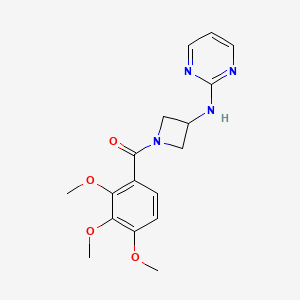
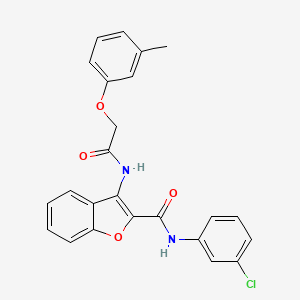
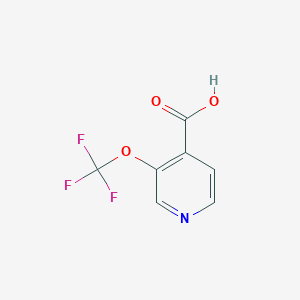
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)
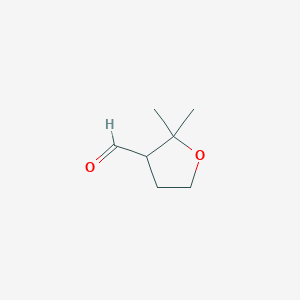
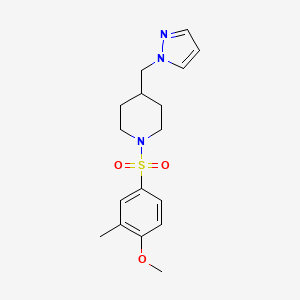
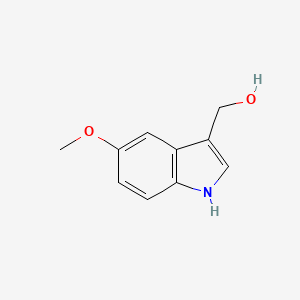
![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)
